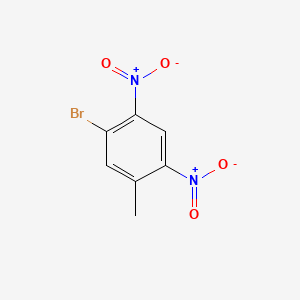
5-Bromo-2,3-dimethoxybenzoic acid
Übersicht
Beschreibung
5-Bromo-2,3-dimethoxybenzoic acid (5-Br-2,3-DMB) is an organic compound with the chemical formula C8H7BrO4. It is a white crystalline solid that is soluble in water and alcohol. 5-Br-2,3-DMB is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has a wide range of applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
1. Metabolic Pathways and Toxicity Studies
5-Bromo-2,3-dimethoxybenzoic acid has been studied for its metabolic pathways in different species including humans. In a study conducted by Carmo et al. (2005), the metabolic pathways of a related compound, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), were examined using hepatocytes from various species. This research provides valuable insights into the metabolic transformations and potential toxic effects of related brominated compounds, which are crucial for understanding their biological activities and safety profiles (Carmo et al., 2005).
2. Synthesis and Structural Characterization
In the field of organic synthesis, this compound has been utilized as a precursor or intermediate in the synthesis of various compounds. Xu Dong-fang (2000) investigated the synthesis and structural characterization of brominated benzoic acid derivatives, indicating the relevance of such compounds in the preparation of other chemicals, potentially including pharmaceuticals and research reagents (Xu Dong-fang, 2000).
3. Antifungal Activity
Compounds structurally similar to this compound, like 2,5-Dimethoxybenzoic acid, have been explored for their antifungal properties. A study by Lattanzio et al. (1996) demonstrated that 2,5-Dimethoxybenzoic acid showed significant antifungal activity against postharvest pathogens of strawberry fruits. This suggests a potential application of brominated and methoxylated benzoic acids in agriculture and food preservation (Lattanzio et al., 1996).
4. Crystal Structure and Thermodynamic Analysis
The crystal structure and thermodynamic properties of compounds similar to this compound have also been a subject of research. For example, a study on 4-bromo-3,5-di(methoxy)benzoic acid provided insights into its crystal structure and the strength of type II halogen bonds. Such research is crucial for understanding the physical properties and potential applications of these compounds in materials science and pharmaceutical formulation (Raffo et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
, which suggests that its targets could be related to this process.
Mode of Action
In this process, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
, which are widely applied in the formation of carbon-carbon bonds . This suggests that the compound could affect pathways involving carbon-carbon bond formation.
Action Environment
The action of 5-Bromo-2,3-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and reaction conditions.
Eigenschaften
IUPAC Name |
5-bromo-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWQUDSDYOEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314203 | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72517-23-8 | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72517-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072517238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72517-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the synthesized benzamides interact with their target and what are the downstream effects?
A: The research paper focuses on the synthesis and evaluation of a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides. These compounds were designed to act as dopamine D-2 receptor antagonists. [] Dopamine receptors are part of the G protein-coupled receptor superfamily, and antagonism of the D2 receptor subtype is a key mechanism of action for many antipsychotic drugs.
Q2: What is the significance of the structure-activity relationship (SAR) study conducted in this research?
A: The SAR study was crucial in understanding how different substituents at the 5-position of the benzamide ring affected the antidopaminergic potency of the compounds. [] The researchers systematically modified this position with various groups (alkyl, halogen, trimethylsilyl) and assessed their impact on binding affinity to dopamine D2 receptors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















